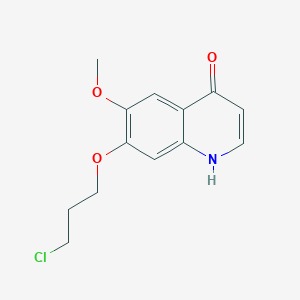










|
REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[C:11]([O:12][CH3:13])=[CH:10][C:9]([C:14](=[O:20])/[CH:15]=[CH:16]/N(C)C)=[C:8]([N+:21]([O-])=O)[CH:7]=1>C(O)(=O)C.[Fe]>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]2[C:9]([C:14](=[O:20])[CH:15]=[CH:16][NH:21]2)=[CH:10][C:11]=1[O:12][CH3:13]
|


|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCOC1=CC(=C(C=C1OC)C(\C=C\N(C)C)=O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCOC1=CC(=C(C=C1OC)C(\C=C\N(C)C)=O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCOC1=CC(=C(C=C1OC)C(\C=C\N(C)C)=O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
123.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with mechanical stirring for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated to 80° C.
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered immediately
|
|
Type
|
CUSTOM
|
|
Details
|
to remove iron powder
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was collected
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate solid
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to give yellow solid, which
|
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred at 80° C. for 30 min
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
then filtered immediately again
|
|
Type
|
TEMPERATURE
|
|
Details
|
The filtrate was cooled
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate solid
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with water until the aqueous layer
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCCOC1=C(C=C2C(C=CNC2=C1)=O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 79 g | |
| YIELD: PERCENTYIELD | 65% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |